molecular formula C15H25N3O2 B7191165 N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No.: B7191165
M. Wt: 279.38 g/mol
InChI Key: DLFNAOYWLJJSTR-UHFFFAOYSA-N
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Description

N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides

Properties

IUPAC Name

N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-10-13(11(2)18(5)17-10)6-7-14(19)16-15(4)8-9-20-12(15)3/h12H,6-9H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFNAOYWLJJSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(C)NC(=O)CCC2=C(N(N=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Oxolane Ring: Starting with a suitable precursor, such as 2,3-dimethyl-1,3-butadiene, the oxolane ring can be formed through a cyclization reaction.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized from 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid through a series of reactions, including nitration, reduction, and cyclization.

    Amide Bond Formation: The final step involves coupling the oxolane and pyrazole intermediates through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl, KBr), nucleophiles (e.g., NH3, OH-)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: The compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)butanamide: Similar structure with a butanamide group instead of propanamide.

    N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)ethanamide: Similar structure with an ethanamide group instead of propanamide.

    N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)pentanamide: Similar structure with a pentanamide group instead of propanamide.

Uniqueness

N-(2,3-dimethyloxolan-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

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